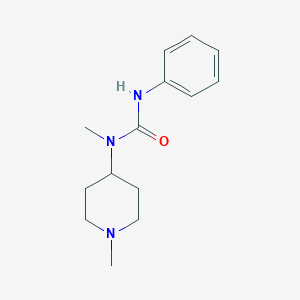
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MP4U and has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of MP4U is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Specifically, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are enzymes that play a role in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, MP4U has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels, which is important in the treatment of cancer as tumors require a blood supply to grow. MP4U has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MP4U is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also some limitations to using MP4U in lab experiments. One limitation is the difficulty in synthesizing the compound, which can make it challenging to obtain large quantities for research purposes. Additionally, the exact mechanism of action of MP4U is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on MP4U. One direction is to continue to study its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MP4U and to identify any potential side effects or limitations to its use. Finally, research could focus on developing more efficient synthesis methods for MP4U to make it more readily available for research purposes.
Métodos De Síntesis
The synthesis of MP4U involves the reaction of 1-methylpiperidine-4-carboxylic acid with phenylisocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the pure MP4U compound.
Aplicaciones Científicas De Investigación
MP4U has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, MP4U has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C14H21N3O/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,18) |
Clave InChI |
UKLHESXRYNVCGI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B256530.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256532.png)
![5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one](/img/structure/B256533.png)
![4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine](/img/structure/B256535.png)
![3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B256536.png)
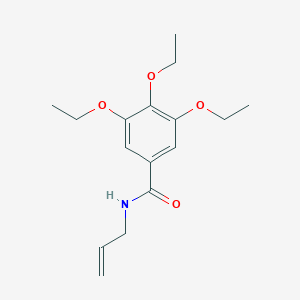
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)
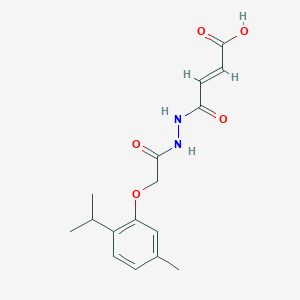
![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)
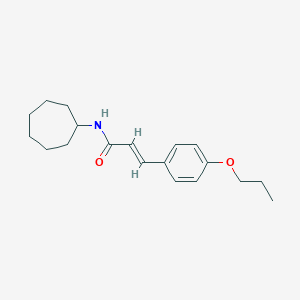
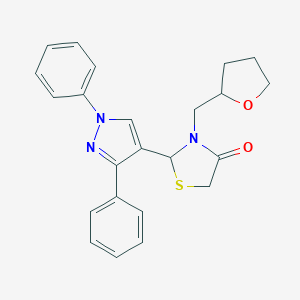
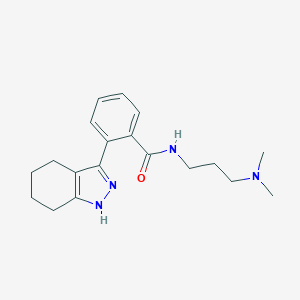
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)